molecular formula C11H12ClF3O B13705368 2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene

2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene

Cat. No.: B13705368
M. Wt: 252.66 g/mol
InChI Key: RWLJCMFJCGUBAN-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy group into a benzene ring that already contains the chlorine and trifluoromethyl substituents. One common method involves the reaction of 1-chloro-4-(trifluoromethyl)benzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Products include oxidized forms of the tert-butoxy group.

    Reduction: Reduced forms of the tert-butoxy group or the benzene ring.

Scientific Research Applications

2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)-1-chloro-4-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a tert-butoxy group and a trifluoromethyl group makes it particularly valuable in applications requiring high stability and specific reactivity patterns.

Properties

Molecular Formula

C11H12ClF3O

Molecular Weight

252.66 g/mol

IUPAC Name

1-chloro-2-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12ClF3O/c1-10(2,3)16-9-6-7(11(13,14)15)4-5-8(9)12/h4-6H,1-3H3

InChI Key

RWLJCMFJCGUBAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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